![molecular formula C19H22N2O4S2 B2890955 2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine CAS No. 1421522-65-7](/img/structure/B2890955.png)

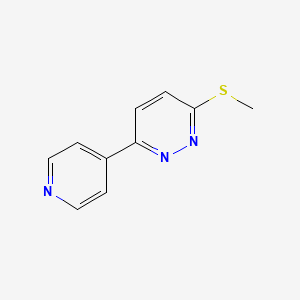

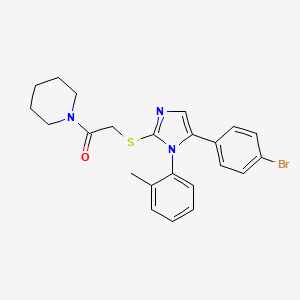

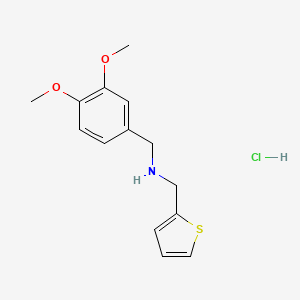

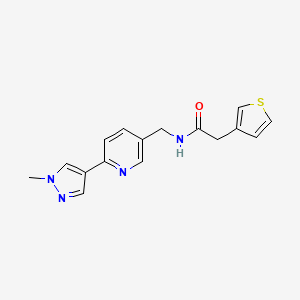

2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification with an overall yield of 35% . This route encompassed fewer side reactions, simplified synthetic and isolation process, and increased yield with higher purity, which was suitable for large-scale preparation .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the crystal structure of a related compound was reported as triclinic, P1¯ (no. 2), with specific dimensions .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the presence of O-alkyl moiety at position 2, 3, and 4 of the phenyl group eliminates the antimicrobial activity of the benzo[d]thiazole compounds in this series .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the empirical formula of a related compound is C15H13N3O2, and its molecular weight is 267.28 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Anticancer and Antimicrobial Applications : A study by Debbabi et al. (2016) highlighted the synthesis of novel heterocyclic sulfonamides, including piperidine derivatives, which showed significant in vitro anti-breast cancer cell line activity and potent antimicrobial effects against various strains like Klebsiella pneumonia. This suggests that compounds with similar structural features could be explored for their anticancer and antimicrobial potentials (Debbabi et al., 2016).

Synthesis of Heterocyclic Compounds : El‐Emary et al. (2002) discussed the synthesis of new heterocycles based on pyridine, indicating the versatility of pyridine derivatives in generating bioactive compounds. The study’s methodologies could be relevant for synthesizing and exploring the biological activities of compounds structurally related to "2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine" (El‐Emary et al., 2002).

Ionic Liquid and Catalysts : The use of sulfonic acid functionalized pyridinium chloride for synthesizing tetrahydrobenzo[b]pyran derivatives, as described by Zolfigol et al. (2015), showcases the role of pyridine derivatives in facilitating organic reactions, potentially offering insights into the synthesis routes for related compounds (Zolfigol et al., 2015).

Antioxidant Activity : Aziz et al. (2021) designed indole-based heterocycles paired with pyridine derivatives to investigate their antioxidant activities, highlighting the potential of pyridine-based compounds in developing high-efficiency antioxidants (Aziz et al., 2021).

Mecanismo De Acción

Target of Action

The primary targets of the compound “2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine” are currently unknown. The compound is structurally similar to other dihydrobenzodioxin derivatives

Mode of Action

Other dihydrobenzodioxin derivatives have been shown to interact with their targets via non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .

Biochemical Pathways

Other dihydrobenzodioxin derivatives have been shown to affect various biochemical pathways, including the wnt/β-catenin pathway .

Pharmacokinetics

Other dihydrobenzodioxin derivatives have been shown to have good bioavailability and are well-absorbed .

Result of Action

Other dihydrobenzodioxin derivatives have been shown to suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling .

Propiedades

IUPAC Name |

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methylsulfanyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S2/c22-27(23,16-4-5-17-18(13-16)25-12-11-24-17)21-9-6-15(7-10-21)14-26-19-3-1-2-8-20-19/h1-5,8,13,15H,6-7,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQHCNKKTAKVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol](/img/structure/B2890872.png)

![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890886.png)

![N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2890891.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B2890892.png)